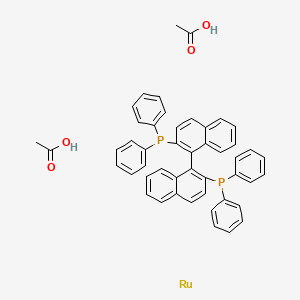

(R)-Ru(OAc)2(BINAP)

Description

Historical Context and Evolution of Chiral Ruthenium(II) Diphosphine Complexes

The pioneering work of Ryoji Noyori and his research group in the 1980s was instrumental in establishing ruthenium(II) complexes as powerful catalysts for asymmetric hydrogenation. okayama-u.ac.jpsioc-journal.cn Their development of the axially chiral ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), was a watershed moment. okayama-u.ac.jpsioc-journal.cn The unique C2-axial chirality of BINAP, when coordinated to a ruthenium(II) center, creates a highly effective chiral environment for catalysis. sioc-journal.cn This led to the development of a family of Ru(II)-BINAP complexes capable of catalyzing a broad range of asymmetric reactions with exceptional efficiency and enantioselectivity. jiuzhoupharma.com

Foundational Role of (R)-Ru(OAc)2(BINAP) in Enantioselective Transformations

Among the various Ru(II)-BINAP complexes, diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II), or (R)-Ru(OAc)2(BINAP), has emerged as a particularly versatile and widely used catalyst. Its stability, commercial availability, and broad substrate scope have made it a go-to reagent for chemists seeking to perform asymmetric hydrogenations.

This catalyst has proven highly effective in the asymmetric hydrogenation of a diverse array of substrates. For instance, it is used to hydrogenate 1,1'-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins. synthesiswithcatalysts.comscientificlabs.co.uksigmaaldrich.comcapes.gov.br The hydrogenation of 1-methyleneidan using (R)-Ru(OAc)2(BINAP) can achieve high optical yields. capes.gov.br Furthermore, it has been successfully employed in the hydrogenation of functionalized olefins, including 2-(trifluoromethyl)acrylic acid, to produce optically active 2-(trifluoromethyl)propionic acid. synthesiswithcatalysts.comscientificlabs.co.uksigmaaldrich.com

The catalyst also plays a crucial role in the direct asymmetric reductive amination of various ketone substrates. acs.org For example, it has been used with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source to synthesize chiral primary amines from 2-acetyl-6-substituted pyridines, β-keto esters, and β-keto amides with excellent enantioselectivity. acs.org

The table below summarizes some of the key applications of (R)-Ru(OAc)2(BINAP) in asymmetric hydrogenation.

| Substrate Type | Example Substrate | Product Type | Reference |

| 1,1'-Disubstituted Olefins | 1-Methyleneindan | Chiral Indane | capes.gov.br |

| Functionalized Olefins | 2-(Trifluoromethyl)acrylic acid | Optically Active Propionic Acid | synthesiswithcatalysts.comscientificlabs.co.uksigmaaldrich.com |

| Ketones | 2-Acetyl-6-substituted pyridines | Chiral Primary Amines | acs.org |

| β-Keto Esters | Various | Chiral β-Hydroxy Esters | acs.org |

| β-Keto Amides | Various | Chiral β-Hydroxy Amides | acs.org |

Contemporary Significance of Asymmetric Hydrogenation in Chiral Molecule Synthesis

Asymmetric hydrogenation remains a highly significant and widely employed method for the synthesis of chiral molecules in the 21st century. ajchem-b.com Its importance is underscored by its application in the large-scale production of enantiopure compounds for the pharmaceutical and agrochemical industries. numberanalytics.com Many biologically active molecules contain chiral centers, and the ability to selectively synthesize the desired enantiomer is critical for efficacy and safety. numberanalytics.com

The demand for efficient and environmentally benign synthetic methods has further cemented the importance of asymmetric hydrogenation. The reaction is atom-economical, utilizing clean hydrogen gas and a small amount of a chiral catalyst to produce large quantities of enantio-enriched products with minimal waste. pnas.org

Recent advancements continue to expand the scope and utility of asymmetric hydrogenation. The development of new generations of chiral ligands and catalysts, including those based on ruthenium, continues to push the boundaries of what is possible, enabling the hydrogenation of previously challenging substrates with high selectivity. ajchem-b.combohrium.com The industrial application of this technology is evident in the synthesis of numerous chiral drugs and their key intermediates, where it often provides a more cost-effective and sustainable manufacturing process. okayama-u.ac.jpjiuzhoupharma.com For example, the asymmetric hydrogenation of a prochiral alkene using a Ru-BINAP catalyst is a key step in the synthesis of the anti-inflammatory drug naproxen. numberanalytics.com

The enduring legacy of catalysts like (R)-Ru(OAc)2(BINAP) lies in their foundational role in establishing asymmetric hydrogenation as a robust and indispensable tool for modern organic synthesis. The principles and successes of this catalytic system continue to inspire the development of new and even more powerful methods for creating the chiral world of molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANQJWCSQJDBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40O4P2Ru | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261948-85-0, 325146-81-4 | |

| Record name | Bisacetato[(1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphin]]ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Ru(OAc)2[(R)-binap] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of R Ru Oac 2 Binap

Direct Synthesis Strategies for Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)

Conventional Solution-Phase Syntheses from Ruthenium(II) Precursors

The most established methods for synthesizing (R)-Ru(OAc)₂(BINAP) begin with stable, well-defined Ruthenium(II) precursors. A common and effective strategy involves the reaction of a di-μ-chloro-di(arene)diruthenium(II) complex, such as [RuCl₂(benzene)]₂, with the (R)-BINAP ligand, followed by acetate (B1210297) salt addition.

A detailed procedure involves first charging a reaction vessel with the [RuCl₂(benzene)]₂ dimer and (R)-BINAP in N,N-dimethylformamide (DMF). The mixture is heated to form a clear reddish-brown solution containing the intermediate cationic BINAP-Ru(II) complex. After cooling, a methanolic solution of sodium acetate is added. The introduction of water and an immiscible organic solvent like toluene (B28343) facilitates the extraction of the desired product, (R)-Ru(OAc)₂(BINAP), which can be isolated as a solid after solvent removal and crystallization. A typical crude yield for this process is reported to be in the range of 99–104%.

Another approach starts with the pre-formed complex [Ru(OAc)₂(PPh₃)₂]. In this ligand substitution reaction, the triphenylphosphine (B44618) (PPh₃) ligands are displaced by the chelating (R)-BINAP ligand. The reaction is typically carried out by refluxing [Ru(OAc)₂(PPh₃)₂] with (R)-BINAP in an aromatic solvent such as toluene to yield the more thermodynamically stable (R)-Ru(OAc)₂(BINAP) complex.

| Precursor | Ligand | Reagents | Solvent(s) | Conditions | Product | Ref. |

| [RuCl₂(benzene)]₂ | (R)-BINAP | Sodium Acetate | DMF, Methanol (B129727), Toluene, Water | 1. Heat to 100°C in DMF2. Add NaOAc in MeOH at RT3. Extraction & Crystallization | Ru(OAc)₂[(R)-BINAP] | acs.orggoogle.com |

| [Ru(OAc)₂(PPh₃)₂] | (R)-BINAP | - | Toluene | Reflux | trans-[Ru(κ¹-OAc)₂((R)-BINAP)(ampy)]* | acs.org |

Note: The reference describes the subsequent reaction with ampy (2-aminopyridine) to form a derivative. The initial step is the displacement of PPh₃ by BINAP.

Synthesis from Ruthenium(III) Species via Reductive Pathways

While syntheses from Ru(II) precursors are common, they can be expensive and result in moderate yields. acs.org An alternative, more cost-effective strategy involves the in-situ reduction of a Ruthenium(III) species in the presence of the BINAP ligand. Ruthenium(III) chloride (RuCl₃) is a significantly cheaper starting material than most Ru(II) complexes. acs.org

One patented method describes a route starting from a Ru(III) diketonate species, which is itself prepared from RuCl₃. The Ru(III) complex is then reduced to Ru(II) using a reducing agent, such as zinc dust or various hydride reagents, in the presence of the BINAP ligand. acs.org This approach avoids the direct, and often inefficient, synthesis of Ru(II)-BINAP halide complexes.

Furthermore, research has demonstrated the in situ generation of active Ru-BINAP catalysts directly from anhydrous RuCl₃ for use in asymmetric hydrogenation reactions. mdpi.com This method involves reacting RuCl₃ with (R)-BINAP in a suitable solvent system, which can include an organic acid like acetic acid, effectively performing the reduction and ligand exchange in one pot. mdpi.com This highlights a practical pathway where the Ru(III) salt is reduced and coordinated with both the phosphine (B1218219) and acetate ligands to generate the active catalyst.

Sustainable and Green Chemistry Approaches to (R)-Ru(OAc)2(BINAP) Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to ruthenium catalysts, minimizing solvent waste and energy consumption.

Mechanochemical Synthesis Protocols for Ruthenium-Carboxylate Complexes

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding), presents a compelling solvent-free alternative to traditional solution-phase synthesis. Research has shown that bis(triphenylphosphine) diacetate ruthenium(II), [Ru(OAc)₂(PPh₃)₂], a key precursor and analogue to the BINAP complex, can be efficiently synthesized via manual grinding.

In this protocol, the solid precursor [RuCl₂(PPh₃)₃] is ground together with an alkali metal acetate, such as sodium acetate, in a mortar and pestle at room temperature. This solventless method can produce the desired ruthenium carboxylate complex in good yields (up to 80%) in a significantly shorter time (e.g., 30 minutes) compared to conventional refluxing methods, and it completely eliminates the need for organic solvents. The efficiency of the reaction can be influenced by the choice of the alkali metal cation (Li⁺, Na⁺, K⁺) and the grinding time. This facile and eco-friendly procedure demonstrates a viable green chemistry pathway that could be adapted for the synthesis of (R)-Ru(OAc)₂(BINAP) by using the appropriate ruthenium-BINAP halide precursor.

| Precursor | Reagent | Method | Time | Yield | Ref. |

| [RuCl₂(PPh₃)₃] | Sodium Acetate | Manual Grinding | 30 min | ~80% | |

| [RuCl₂(PPh₃)₃] | Lithium Acetate | Manual Grinding | 30 min | ~40% | |

| [RuCl₂(PPh₃)₃] | Potassium Acetate | Manual Grinding | 30 min | ~46% |

Derivatization and Analogues of the (R)-BINAP Ligand within Ruthenium Complexes

The catalytic properties of the Ru-BINAP system can be fine-tuned by modifying the structure of the BINAP ligand itself. One common modification is the partial hydrogenation of the binaphthyl backbone.

Preparation of Partially Hydrogenated BINAP Analogues (e.g., H8-BINAP)

The partially hydrogenated analogue, (R)-H₈-BINAP (5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), often leads to ruthenium catalysts with improved enantioselectivity and activity for certain substrates. The synthesis of the corresponding ruthenium complex, (R)-Ru(OAc)₂(H₈-BINAP), first requires the preparation of the H₈-BINAP ligand.

The (R)-H₈-BINAP ligand is synthesized from (R)-BINAP via catalytic hydrogenation. This is typically achieved by dissolving (R)-BINAP in a solvent like ethanol (B145695) or toluene and subjecting it to high-pressure hydrogen gas (50–100 atm) in the presence of a palladium on carbon (Pd/C) or a ruthenium catalyst. The reaction is generally run at an elevated temperature (e.g., 80°C) for an extended period (e.g., 24 hours). After hydrogenation, the H₈-BINAP ligand is purified, often by recrystallization, to achieve high enantiomeric purity.

Once the (R)-H₈-BINAP ligand is obtained, it is coordinated to a ruthenium center using methods similar to those for the parent BINAP ligand. For instance, reacting the pre-formed ligand with a Ru(II) precursor like [RuCl₂(benzene)]₂ in DMF, followed by treatment with sodium acetate, yields the desired (R)-Ru(OAc)₂(H₈-BINAP) complex.

Exploration of Substituted BINAP Derivatives in Ruthenium Catalysis

The strategic modification of the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand is a pivotal aspect of advancing ruthenium-based asymmetric catalysis. By introducing various substituents to the BINAP framework, researchers can fine-tune the steric and electronic properties of the resulting Ru(OAc)₂(BINAP) catalysts. These modifications significantly influence the catalyst's activity, enantioselectivity, and substrate scope, expanding their application in asymmetric hydrogenation and other critical transformations.

The core principle behind this exploration lies in the direct relationship between the ligand's structure and the catalyst's performance. Substituents on the phenyl rings of the phosphine groups or the binaphthyl backbone can alter the electronic environment of the ruthenium center and the three-dimensional space around it. psu.edu Electron-donating groups, for example, can increase the electron density on the ruthenium atom, which may affect its reactivity and catalytic cycle. Conversely, electron-withdrawing groups can decrease electron density. researchgate.net Simultaneously, bulky substituents can create a more defined and rigid chiral pocket, enhancing the steric hindrance that dictates the enantiofacial selection of a prochiral substrate. psu.edu

A prominent area of investigation has been the substitution at the aryl groups attached to the phosphorus atoms. Derivatives such as TolBINAP, featuring tolyl groups, and XylBINAP, with xylyl groups, have been developed and successfully employed in ruthenium catalysis. nih.govucl.ac.uk These modifications have proven to be critical for achieving high enantioselectivity in the hydrogenation of certain ketones. ucl.ac.uk For instance, computational studies on the hydrogenation of acetophenone (B1666503) have shown that Ru(II) complexes with (S)-XylBINAP can achieve higher enantiomeric excess (ee) compared to those with (S)-TolBINAP or unsubstituted (S)-BINAP. ucl.ac.ukacs.org The presence of methyl groups in the meta position of the phenyl rings, as in XylBINAP, is considered critical for creating the necessary steric interactions to achieve high enantioselectivity. ucl.ac.ukresearchgate.net

The exploration extends to a variety of other substituted BINAP ligands. H₈-BINAP, where the naphthyl rings are partially hydrogenated, has demonstrated superior performance over the standard BINAP-Ru complex in the hydrogenation of α,β-unsaturated carboxylic acids, achieving 97% ee for tiglic acid compared to 83% ee with BINAP-Ru. Similarly, DM-BINAP, which has 3,5-dimethylphenyl groups, has been shown to be a highly effective ligand for the enantioselective hydrogenation of 2-substituted cyclic ketones. thieme-connect.com The development of fluorinated BINAP derivatives has also been explored to enhance catalyst solubility and performance in alternative solvent systems like supercritical CO₂. liv.ac.uk

These tailored ligands allow for the optimization of ruthenium catalysts for specific, challenging substrates. For example, in the asymmetric hydrogenation of 1-tetralones, a class of cyclic aromatic ketones, standard BINAP/diamine-Ru(II) catalysts were found to be inefficient. However, the use of a (S)-TolBINAP ligand in combination with a chiral 1,4-diamine led to excellent results, achieving 98% ee for 5-methoxy-1-tetralone. nih.govresearchgate.net This highlights the necessity of a diverse library of substituted BINAP ligands to broaden the applicability of ruthenium-catalyzed asymmetric reactions.

The systematic study of these derivatives provides valuable insights into the structure-activity and structure-selectivity relationships that govern asymmetric catalysis. psu.edu By correlating ligand properties with catalytic outcomes, a more rational approach to catalyst design and selection can be achieved, pushing the boundaries of efficiency and selectivity in the synthesis of chiral molecules.

Table 1: Performance of Ru(II) Complexes with Substituted BINAP Ligands in Asymmetric Hydrogenation

This table summarizes the enantiomeric excess (ee) achieved in the asymmetric hydrogenation of various substrates using ruthenium catalysts complexed with different substituted BINAP ligands.

| Catalyst System (Ligand) | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru-(S)-XylBINAP/(S,S)-DPEN | Acetophenone | (R)-phenylethanol | 99% | acs.org |

| Ru-(S)-TolBINAP/(S,S)-DPEN | Acetophenone | (R)-phenylethanol | 80% | acs.org |

| Ru-(S)-TolBINAP/(R)-IPHAN | 5-Methoxy-1-tetralone | (R)-alcohol | 98% | researchgate.net |

| Ru-(S)-H₈-BINAP | Tiglic Acid | Saturated Carboxylic Acid | 97% | |

| Ru-(S)-BINAP | Tiglic Acid | Saturated Carboxylic Acid | 83% |

Elucidation of Catalytic Mechanisms and Reaction Kinetics for R Ru Oac 2 Binap

Fundamental Mechanistic Pathways in Asymmetric Hydrogenation Catalyzed by (R)-Ru(OAc)2(BINAP)

The hydrogenation of functionalized olefins, such as enamides and unsaturated carboxylic acids, catalyzed by (R)-Ru(OAc)2(BINAP) generally proceeds through a monohydride-unsaturate mechanism. wiley-vch.denih.gov This pathway involves the activation of the catalyst by dihydrogen, followed by substrate coordination and a series of insertion and hydrogenolysis steps.

Substrate-Catalyst Interactions and Coordination Modes

The catalytic process begins with the activation of the (R)-Ru(OAc)2(BINAP) precatalyst by molecular hydrogen, which generates an active ruthenium monohydride species, (R)-RuH(OAc)(BINAP), and releases acetic acid. wiley-vch.de The substrate then coordinates to this active ruthenium center. For many substrates, such as α-(acylamino)acrylic esters and β-keto esters, a bidentate chelation involving a Lewis basic group on the substrate (e.g., an amide or ester carbonyl) is crucial for high enantioselectivity. wiley-vch.deaip.org

The rigid C2-chiral structure of the BINAP ligand is fundamental to the asymmetric induction. harvard.edu The phenyl groups on the phosphorus atoms of the BINAP ligand create a defined chiral environment around the ruthenium center, effectively blocking two of the four coordination quadrants. harvard.edu This steric hindrance forces the approaching substrate to coordinate in a specific orientation, leading to the preferential formation of one diastereomeric intermediate over the other. wiley-vch.deharvard.edu In the hydrogenation of methyl (Z)-α-acetamidocinnamate, for instance, the more stable intermediate is the one that minimizes nonbonded repulsion between a phenyl group of the (R)-BINAP ligand and the methoxycarbonyl group of the substrate. wiley-vch.de

The Role of Dihydrogen Activation and Transfer in the Catalytic Cycle

Dihydrogen plays a dual role in the catalytic cycle. The first role is the initial activation of the precatalyst. wiley-vch.de The second, and principal, role is in the hydrogenolysis of a ruthenium-carbon bond in a key intermediate to release the final product and regenerate the active catalyst. wiley-vch.denih.gov

Following substrate coordination, a migratory insertion of the olefin into the ruthenium-hydride bond occurs. wiley-vch.denih.gov This step is often reversible and leads to a five-membered metallacyclic intermediate. wiley-vch.denih.gov The cleavage of the newly formed Ru-C bond is then accomplished by a second molecule of H2. wiley-vch.denih.gov This hydrogenolysis step is typically irreversible and determines the stereochemistry of the product. wiley-vch.de In some cases, particularly with protic solvents like methanol (B129727), the solvent can also participate in this cleavage step, though the pathway involving H2 is generally dominant. wiley-vch.denih.gov

Investigation of Metal-Ligand Bifunctional Catalysis in (R)-Ru(OAc)2(BINAP) Systems

While the monohydride pathway is well-established for many substrates, the concept of metal-ligand bifunctional catalysis is also highly relevant, especially in the hydrogenation of ketones catalyzed by related Ru-BINAP systems that include a diamine ligand. researchgate.netpolimi.it This mechanism involves the cooperative action of the metal center and the ligand to activate the substrate and H2.

Proposed Transition States and Energetic Profiles

In asymmetric catalysis, the enantioselectivity arises from the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products. kyushu-univ.jp For Ru-BINAP catalyzed hydrogenations, molecular models and computational studies illustrate how one transition state is energetically favored. wiley-vch.depnas.org

In the hydrogenation of β-keto esters, the transition state leading to the major (R)-product is stabilized because the substrate can approach an unhindered quadrant of the catalyst. harvard.edupnas.org The alternative transition state, which would form the (S)-product, suffers from significant steric repulsion between the substrate and a protruding phenyl group on the BINAP ligand, making it higher in energy. wiley-vch.depnas.org A systematic computational search for the hydrogenation of methyl-3-oxobutanoate found that the lowest energy transition state for the R-product was 15.4 kJ/mol more stable than the lowest energy transition state for the S-product. acs.org This energy difference corresponds to the high enantiomeric excess observed experimentally. acs.org

Energetic Profile of Diastereomeric Transition States

Identification and Characterization of Reactive Intermediates

Several key intermediates in the catalytic cycle for (R)-Ru(OAc)2(BINAP) have been identified or proposed based on spectroscopic (NMR, ESI-TOFMS) and mechanistic studies. wiley-vch.denih.govresearchgate.net

Spectroscopic studies, including in situ NMR, have been instrumental in characterizing these species. nih.govnih.govacs.org For example, in the hydrogenation of (Z)-methyl α-acetamidocinnamate, the olefin-hydride insertion product was identified as the only species present in detectable amounts during the catalytic reaction at room temperature. acs.org Similarly, for ketone hydrogenation, diastereomeric catalyst-alkoxide complexes have been fully characterized by variable-temperature NMR spectroscopy. nih.gov It is often the case that the most abundant species observed spectroscopically are not part of the primary catalytic cycle but are rather reservoirs or off-cycle species. nih.gov

Kinetic Studies and Determination of Rate-Determining Steps in (R)-Ru(OAc)2(BINAP) Catalysis

Kinetic studies provide quantitative insight into the reaction mechanism and help identify the rate-determining step. The rate of hydrogenation is influenced by several factors, including hydrogen pressure, solvent, and substrate concentration. ontosight.airsc.org

For the asymmetric hydrogenation of geraniol (B1671447), the reaction rate and enantioselectivity were found to increase with hydrogen pressure (from 5 to 40 bar). rsc.orgresearchgate.net The choice of solvent also has a significant impact on the rate, with the reaction being fastest in methanol and progressively slower in ethanol (B145695), 1-propanol (B7761284), and 2-propanol. rsc.orgresearchgate.net

Effect of Solvent on Geraniol Hydrogenation Rate

Influential Parameters on Catalytic Performance and Enantioselectivity

Solvent Effects on Enantioselectivity and Reaction Rate

The solvent plays a critical role in the (R)-Ru(OAc)2(BINAP) catalyzed hydrogenation, impacting both the rate of reaction and the enantioselectivity of the product. The choice of solvent can affect catalyst solubility, substrate-catalyst interactions, and the stability of key intermediates in the catalytic cycle.

In the asymmetric hydrogenation of geraniol, for instance, the reaction rate was observed to decrease in the order of methanol > ethanol > 1-propanol > 2-propanol. researchgate.netpsu.edursc.org This trend suggests that less sterically hindered, more polar protic solvents facilitate a faster reaction. However, in this specific case, the selectivity towards citronellol (B86348) and the enantiomeric excess were found to be independent of the solvent used among these alcohols. researchgate.netpsu.edursc.org

For the direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines using Ru(OAc)2{(S)-binap}, a variety of solvents were tested. acs.org Tetrahydrofuran (THF) was identified as the optimal solvent, providing good conversion and selectivity. acs.org In contrast, alcoholic solvents like methanol, ethanol, and 2-propanol led to the formation of lipophilic byproducts. acs.org Hydrophobic solvents such as toluene (B28343), ethyl acetate (B1210297) (EtOAc), and dichloromethane (B109758) (CH2Cl2) were also examined. acs.org

The following table summarizes the effect of different solvents on the direct asymmetric reductive amination of 2-acetyl-6-methoxypyridine (B1282506) (1a). acs.org

Table 1: Effect of Reaction Solvent on the Direct Asymmetric Reductive Amination of 1a

| Entry | Solvent | Conversion of 1a (%) | Product 2a (%) | Byproduct 2a' (%) |

|---|---|---|---|---|

| 1 | Methanol | 38.7 | 1.7 | 2.3 |

| 2 | Ethanol | 41.6 | 4.5 | 2.4 |

| 3 | 2-Propanol | 52.8 | 6.0 | Not specified |

| 4 | THF | >99 | 98.8 | Not specified |

| 5 | Toluene | 69.3 | 2.6 | 1.1 |

| 6 | EtOAc | 80.9 | 3.5 | 1.3 |

| 7 | CH2Cl2 | 80.5 | 3.9 | 1.5 |

Conditions: 1a (0.5 mmol), Ru(OAc)2{(S)-binap} (0.0025 mmol), ammonium (B1175870) trifluoroacetate (B77799) (0.75 mmol), solvent (5 mL), 80 °C, 24 h, 0.8 MPa H2. Conversion and product percentages determined by HPLC area %. acs.org

Impact of Hydrogen Pressure on Catalytic Efficiency and Stereoselectivity

Hydrogen pressure is another critical parameter that can significantly affect the efficiency and stereoselectivity of hydrogenations catalyzed by (R)-Ru(OAc)2(BINAP). The concentration of molecular hydrogen in the liquid phase, which is directly related to the applied pressure, is a key kinetic factor. researchgate.net

In the asymmetric hydrogenation of geraniol, it was demonstrated that both the reaction rate and the enantioselectivity increased with increasing hydrogen pressure over a range of 5 to 40 bar. researchgate.netpsu.edursc.org This indicates that higher hydrogen concentrations can lead to both a faster reaction and improved stereochemical control. Similarly, in the hydrogenation of tiglic acid, a fluorinated BINAP-Ru complex exhibited higher enantioselectivity at elevated hydrogen pressures. researchgate.net

However, the effect of pressure can be substrate-dependent. For the hydrogenation of (Z)-3-phenyl-2-butenoic acid, increasing the hydrogen pressure from 4 atm to 100 atm resulted in a slight decrease in the enantiomeric ratio of the product, from 97:3 to 94:6. researchgate.net This suggests that for some substrates, an optimal pressure may exist, beyond which the selectivity might not improve or could even decrease.

High hydrogen pressures are often employed to ensure sufficient hydrogen availability for the catalyst. For example, the asymmetric hydrogenation of geraniol has been performed at pressures up to 100 atm. orgsyn.org The direct asymmetric reductive amination of various ketones is also typically carried out under hydrogen pressure, for instance, at 0.8 MPa (approximately 8 atm). acs.org

The data below illustrates the influence of hydrogen pressure on the enantiomeric excess (ee) in the hydrogenation of geraniol. psu.edu

Table 2: Influence of Hydrogen Pressure on Enantioselectivity in Geraniol Hydrogenation

| Hydrogen Pressure (bar) | Enantiomeric Excess (S-citronellol, %) |

|---|---|

| 5 | ~52 |

| 10 | ~55 |

| 20 | ~58 |

| 40 | ~60 |

Conditions: Catalyst R-Ru(OAc)2(T-BINAP), 60 °C. psu.edu

Role of Additives and Co-Catalysts (e.g., Bases, Acids)

Additives and co-catalysts can dramatically alter the performance of the (R)-Ru(OAc)2(BINAP) system by modifying the active catalytic species or by participating directly in the reaction mechanism.

In many cases, the Ru(OAc)2(BINAP) pre-catalyst is converted into a more active species in situ. For example, under a hydrogen atmosphere, it can form a ruthenium hydride complex with the release of acetic acid. wiley-vch.de The nature of the counter-ion can also be important; replacing acetate with trifluoroacetate has been shown to create a highly active catalyst. acs.orgorgsyn.org

The addition of acids can be crucial. In the hydrogenation of β-keto esters, the presence of a strong acid like HCl is necessary to protonate the carbonyl oxygen, which facilitates the subsequent hydride transfer step. wiley-vch.de The acetic acid generated from Ru(OAc)2(BINAP) is often not acidic enough for this activation. wiley-vch.de In one study, adding one equivalent of aqueous perchloric acid to the Ru(OAc)2(BINAP) system for the hydrogenation of geraniol led to a very rapid reaction, though with slightly lower enantioselectivity. orgsyn.org For the hydrogenation of a β-keto-γ-lactam derivative, catalytic amounts of HCl and LiCl were used to enhance the reactivity of the catalytic system. thieme-connect.com

Bases are also employed as co-catalysts, particularly in the hydrogenation of simple ketones where chelation assistance is not possible. wiley-vch.de For these substrates, a combined catalyst system of a BINAP-Ru complex and an alkaline base, such as potassium tert-butoxide (t-C4H9OK), is highly effective. wiley-vch.de

The following table shows the effect of different ruthenium precursors, which implicitly involves different anionic ligands (additives), on the direct asymmetric reductive amination of 2-acetyl-6-methoxypyridine (1a). acs.org

Table 3: Effect of Ruthenium Precursor on the DARA of 1a

| Entry | RuX{(S)-binap} | Conversion (%) | % ee of 2a |

|---|---|---|---|

| 1 | Ru(OAc)2{(S)-binap} | 98.8 | 97.9 |

| 2 | Ru(OCOCF3)2{(S)-binap} | 96.7 | 98.0 |

| 3 | RuCl2{(S)-binap} | 96.7 | 98.7 |

Conditions: 1a (0.5 mmol), catalyst (0.0025 mmol), ammonium trifluoroacetate (0.75 mmol), THF (5 mL), 80 °C, 24 h, 0.8 MPa H2. acs.org

Comprehensive Analysis of Substrate Scope and Enantioselective Transformations Catalyzed by R Ru Oac 2 Binap

Asymmetric Hydrogenation of Prochiral Olefins

The (R)-Ru(OAc)₂(BINAP) catalytic system has demonstrated broad applicability in the asymmetric hydrogenation of prochiral olefins. The presence of a coordinating functional group near the carbon-carbon double bond is often crucial for achieving high levels of enantioselectivity, as it facilitates the formation of a rigid, chelated transition state. ethz.chwiley-vch.deurv.cat

Functionalized α,β-Unsaturated Carboxylic Acids

(R)-Ru(OAc)₂(BINAP) and its derivatives are highly effective catalysts for the enantioselective hydrogenation of α,β-unsaturated carboxylic acids, yielding chiral carboxylic acids with high optical purity. researchgate.netnptel.ac.in This methodology has been successfully applied to the synthesis of valuable compounds, including nonsteroidal anti-inflammatory drugs. A notable example is the hydrogenation of 2-(2-methoxynaphthalen-6-yl)acrylic acid to produce (S)-naproxen with up to 97-98% enantiomeric excess (ee). nptel.ac.in The hydrogenation of other substrates, such as tiglic acid, using related H₈-BINAP-Ru(II) catalysts can yield the saturated product in up to 97% ee. The catalyst demonstrates the ability to effectively hydrogenate various substituted acrylic acids. nih.gov

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-(2-methoxynaphthalen-6-yl)acrylic acid | Ru(OAc)₂((S)-BINAP) | (S)-Naproxen | 97% | nptel.ac.in |

| Tiglic Acid | (S)-Ru(OAc)₂(H₈-BINAP) | (S)-2-methylbutanoic acid | up to 97% | |

| 2-Phenylacrylic acid | Ni(OAc)₂/(R,R)-BenzP* (comparison) | 2-Phenylpropanoic acid | 96% (17% with (R)-BINAP) | nih.gov |

1,1'-Disubstituted Olefins (e.g., 1-methyleneindan, 1-methylenetetralins)

The catalyst (R)-Ru(OAc)₂(BINAP) is effectively used for the asymmetric hydrogenation of 1,1'-disubstituted olefins, particularly cyclic variants like 1-methyleneindan and 1-methylenetetralins. scientificlabs.co.uksigmaaldrich.comdv-expert.org Research has shown that enantioselectivity is highly dependent on the substrate's ring size and the specific catalyst system employed. capes.gov.br For the hydrogenation of 1-methyleneindan, a five-membered ring substrate, the Ru(OAc)₂((R)-BINAP) catalyst provided the product with an enantiomeric excess of 78%. capes.gov.br In contrast, for six-membered ring analogs like 1-methylenetetralin, rhodium-BINAP catalyst systems were found to afford higher enantioselectivities. capes.gov.br

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Methyleneindan | Ru(OAc)₂((R)-BINAP) | (R)-1-Methylindan | 78% | capes.gov.br |

Allylic Alcohols and Their Derivatives (e.g., Geraniol (B1671447), Nerol, Homogeraniol)

The asymmetric hydrogenation of allylic alcohols is a hallmark application of BINAP-ruthenium catalysts. nptel.ac.in The hydroxyl group of the substrate plays a critical role in directing the stereochemical outcome, leading to excellent enantioselectivities. ethz.ch The hydrogenation of geraniol and nerol, which are isomers, using (R)-Ru(OAc)₂(BINAP) produces (R)-citronellol and (S)-citronellol, respectively, in high enantiomeric excesses, typically between 96% and 98% ee. orgsyn.orgwiley-vch.de This reaction is a key step in the industrial synthesis of optically active menthol (B31143) and vitamin E. orgsyn.orgwiley-vch.de The methodology extends to homoallylic alcohols as well; for instance, the hydrogenation of homogeraniol proceeds smoothly to give the corresponding saturated alcohol in 92% ee and 96% yield. orgsyn.org

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Geraniol | Ru(OAc)₂((R)-BINAP) | (R)-Citronellol | 96-98% | - | wiley-vch.de |

| Geraniol | Ru(OAc)₂((S)-BINAP) | (S)-Citronellol | 96% | 97% | orgsyn.org |

| Nerol | Ru(OAc)₂((R)-BINAP) | (S)-Citronellol | 99% | - | nptel.ac.in |

| Homogeraniol | BINAP-Ru(II) diacetate | (R)-4,8-dimethylnon-7-enol | 92% | 96% | orgsyn.org |

Unfunctionalized Olefins

The asymmetric hydrogenation of unfunctionalized olefins—those lacking a nearby coordinating group—presents a greater challenge for BINAP-Ru(II) catalysts. wiley-vch.de The absence of a heteroatom functionality for chelation to the ruthenium center generally results in lower enantioselectivities compared to functionalized substrates. capes.gov.br Studies on the hydrogenation of 1,1'-disubstituted acyclic olefins using BINAP-Ru(II) complexes have reported only moderate enantioselectivities. capes.gov.br This highlights the importance of the directing group effect for achieving high stereocontrol with this catalytic system.

Asymmetric Hydrogenation of Ketones and β-Ketoesters

While Ru(OAc)₂(BINAP) is highly active for olefin hydrogenation, modifications are needed for it to be effective for ketones. Replacing the acetate (B1210297) ligands with halides, for instance, activates the catalyst for the hydrogenation of functionalized ketones. wiley-vch.de

α-Substituted β-Ketoesters (e.g., Intermediates for Carbapenem (B1253116) Antibiotics)

The enantioselective hydrogenation of α-substituted β-ketoesters is a powerful application of BINAP-Ru catalysts, particularly through a process known as dynamic kinetic resolution. wiley-vch.deresearchgate.net In this process, the catalyst hydrogenates one enantiomer of a rapidly racemizing substrate much faster than the other, allowing for the theoretical conversion of the entire racemic starting material into a single, highly pure stereoisomer of the product. This method is crucial for the industrial synthesis of key intermediates for carbapenem antibiotics. okayama-u.ac.jpthieme-connect.comresearchgate.net The hydrogenation of racemic α-substituted β-ketoesters can yield the corresponding β-hydroxy esters with excellent syn/anti ratios and high enantiomeric excess. For example, the hydrogenation of an α-acetamido-β-keto ester intermediate for carbapenems proceeds with the (R)-BINAP-Ru catalyst to give the desired (2S, 3R)-hydroxy ester with a syn:anti ratio of 94:6 and 98% ee for the syn isomer. wiley-vch.de

| Substrate | Catalyst | Product Stereochemistry | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic α-acetamido β-keto ester | (R)-BINAP-Ru | (2S,3R) | 94:6 | 98% (syn) | wiley-vch.de |

| Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | (S)-Tol-BINAP-Ru(II) | syn-(2S,3R) | 94% de | 96% ee | thieme-connect.com |

Aromatic and Aliphatic Ketones

The asymmetric hydrogenation of functionalized ketones represents a significant application of BINAP-ruthenium catalysis, providing access to chiral alcohols that are key intermediates in the synthesis of bioactive molecules. nobelprize.org While halogen-containing BINAP-Ru(II) complexes are noted for their high efficiency with a range of functionalized ketones, the diacetate precursor, Ru(OAc)2(BINAP), is also a competent catalyst for these transformations. nobelprize.org The catalytic system is particularly effective for ketones bearing a nearby coordinating atom (such as oxygen or nitrogen), which can direct the stereochemical outcome of the reaction. nobelprize.org

The hydrogenation of α-substituted aromatic ketones using a catalyst system derived from (S)-TolBINAP (a derivative of BINAP) and a chiral diamine has been shown to proceed via dynamic kinetic resolution to afford the corresponding syn-amino alcohols in high enantiomeric and diastereomeric excess. nih.gov For instance, racemic 2-(benzoylmethylamino)propiophenone was hydrogenated to the (1R,2R)-amino alcohol in 98% ee, a precursor to (-)-pseudoephedrine. nih.gov Similarly, fused ring aromatic ketones like tetralones, which are generally challenging substrates, can be hydrogenated with high efficiency and enantioselectivity using BINAP-Ru catalysts in combination with chiral diamines. researchgate.net

Research has demonstrated the successful hydrogenation of various functionalized ketones. The following table summarizes representative results for the hydrogenation of ketones where Ru(OAc)2(BINAP) or a closely related in situ generated system is employed.

Interactive Data Table: Asymmetric Hydrogenation of Representative Ketones

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|

| Hydroxyacetone | (R)-BINAP-Ru(II) | (R)-1,2-Propanediol | High | High (not specified) | nobelprize.org |

| Racemic α-Amino β-Keto Ester Hydrochloride | Ru-SYNPHOS catalyst | N-protected anti-amino alcohol | 92% | 98% | thieme-connect.com |

| 2-Methyl-1-tetralone | RuCl2(binap)(1,4-diamine) / t-C4H9OK | cis-2-Methyl-1-tetralol | High | High | researchgate.net |

Asymmetric Hydrogenation of Imines and Other Nitrogen-Containing Compounds

The catalytic prowess of (R)-Ru(OAc)2(BINAP) extends significantly to the asymmetric hydrogenation of unsaturated nitrogen-containing compounds. This capability provides a direct and efficient pathway to chiral amines and their derivatives, which are ubiquitous in pharmaceuticals and biologically active compounds.

Enamides

BINAP-ruthenium dicarboxylate complexes are highly effective catalysts for the asymmetric hydrogenation of enamides. orgsyn.org The reaction mechanism for the hydrogenation of related α-(acylamino)acrylic esters using Ru(OAc)2(BINAP) proceeds through a monohydride-unsaturate pathway. nih.govresearchgate.net This involves the formation of a ruthenium hydride species, which then reacts with the enamide substrate. nih.govresearchgate.net The stereochemical outcome is determined during the subsequent migratory insertion step within a five-membered metallacycle intermediate. nih.govresearchgate.net This process reliably produces chiral amides with high enantioselectivity.

Interactive Data Table: Asymmetric Hydrogenation of Enamides

| Substrate | Catalyst | Solvent | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|

| N-Acyl Enamide | Ru(OAc)2(BINAP) | Methanol (B129727) | High | >90% | orgsyn.orgnih.gov |

α-Amino Ketones and α-Acylaminoacrylic Acids

The asymmetric hydrogenation of α-amino ketones and α-acylaminoacrylic acids is a cornerstone of Ru-BINAP catalysis, providing enantiomerically enriched α- and β-amino alcohols and α-amino acids, respectively. nobelprize.orgorgsyn.org

BINAP-Ru(II) dicarboxylate complexes are efficient catalysts for the reduction of α-amino ketones. researchgate.netorgsyn.org These reactions often proceed with excellent yields and selectivities, providing valuable chiral 1,2-amino alcohols. thieme-connect.de

Furthermore, the hydrogenation of α-(acylamino)acrylic acids and their esters using Ru(OAc)2(BINAP) is a well-established and highly reliable method for synthesizing optically active amino acid derivatives. nih.govthermofisher.com The reaction mechanism has been studied in detail, confirming that the hydrogenation in methanol occurs via a pathway where the Ru-C bond of the intermediate is cleaved primarily by H2. nih.govresearchgate.net This catalytic system is a key technology in the industrial production of important chiral compounds. okayama-u.ac.jp

Interactive Data Table: Asymmetric Hydrogenation of α-Amino Ketones and α-Acylaminoacrylic Acids

| Substrate Class | Substrate Example | Catalyst | Product | ee (%) | Ref. |

|---|---|---|---|---|---|

| α-Amino Ketone | Generic α-Amino Ketone | Ru(OAc)2(BINAP) | Chiral 1,2-Amino Alcohol | High | researchgate.netorgsyn.org |

| α-Acylaminoacrylic Acid | (Z)-α-(Benzamido)cinnamic acid | [Rh{(R)-binap}(CH3OH)2]+ | (S)-N-Benzoylphenylalanine | ~100% | pnas.org |

Nitroolefins (e.g., 2-nitro-1-phenyl-1-propene)

The Ru(OAc)2(BINAP) catalyst has also been successfully applied to the asymmetric hydrogenation of nitroolefins. Specifically, the reduction of 2-nitro-1-phenyl-1-propene using the (S)-BINAP variant of the catalyst has been reported to yield the corresponding optically active nitroalkane, (S)-1-phenyl-2-nitropropane. researchgate.netsigmaaldrich.cn This transformation demonstrates the catalyst's ability to reduce C=C double bonds conjugated to a nitro group with good enantioselectivity, providing access to chiral nitro compounds which are versatile synthetic intermediates.

Interactive Data Table: Asymmetric Hydrogenation of 2-nitro-1-phenyl-1-propene

| Substrate | Catalyst | Product | ee (%) | Ref. |

|---|

Advanced Characterization and Theoretical Modeling of R Ru Oac 2 Binap Complexes

Spectroscopic Probes for Structure and Reactivity of (R)-Ru(OAc)2(BINAP)

Spectroscopic methods are indispensable for elucidating the structural features and dynamic behavior of (R)-Ru(OAc)2(BINAP) in its resting state and during catalytic turnover.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Active Species and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of (R)-Ru(OAc)2(BINAP) and its derivatives in solution. acs.org ³¹P{¹H} NMR is particularly informative for studying the phosphorus-containing BINAP ligand. For instance, the complex trans-[Ru(κ¹-OAc)₂((R)-BINAP)(ampy)] exhibits two doublets in its ³¹P{¹H} NMR spectrum at δ 54.9 and 40.9 with a ²J(P,P) coupling constant of 36.9 Hz, confirming the coordination of the diphosphine ligand to the ruthenium center. acs.orgresearchgate.net

Furthermore, NMR studies have been crucial in identifying and characterizing various isomers and intermediates in solution. The isomerization of trans-[Ru(κ¹-OAc)₂((R)-BINAP)(ampy)] in methanol (B129727) leads to the formation of cationic derivatives, which exist as a mixture of isomers detectable by NMR. acs.orgtum.de For example, the cationic complex [Ru(κ²-OAc)((R)-BINAP)(ampy)]OAc (11a) shows two sets of doublets in its ³¹P{¹H} NMR spectrum, corresponding to the major and minor isomers. acs.org This highlights the dynamic nature of the catalyst system and the role of the solvent in influencing the equilibrium between different species.

¹H NMR spectroscopy provides complementary information. In the case of trans-[Ru(κ¹-OAc)₂((R)-BINAP)(ampy)], broad signals for the NH₂ protons suggest an interaction with the acetate (B1210297) ligands. acs.org Such interactions can be further elucidated using two-dimensional NMR techniques like ¹H-¹⁵N HSQC. acs.org

Table 1: Selected ³¹P{¹H} NMR Data for (R)-BINAP Ruthenium Complexes

| Complex | Solvent | Chemical Shifts (δ, ppm) | Coupling Constant (²J(P,P), Hz) | Isomer Ratio | Reference |

| trans-[Ru(κ¹-OAc)₂((R)-BINAP)(ampy)] | CD₂Cl₂ | 54.9, 40.9 | 36.9 | Single isomer | acs.orgresearchgate.net |

| [Ru(κ²-OAc)((R)-BINAP)(ampy)]OAc (Major) | CD₃OD | 61.1, 52.4 | 38.8 | ~2:1 | acs.org |

| [Ru(κ²-OAc)((R)-BINAP)(ampy)]OAc (Minor) | CD₃OD | 68.3, 58.1 | 38.7 | ~2:1 | acs.org |

X-ray Crystallography of (R)-Ru(OAc)2(BINAP) and Related Structures

X-ray crystallography provides definitive, solid-state structural information, which is crucial for understanding the geometry and stereochemistry of (R)-Ru(OAc)2(BINAP) and its analogues. A crystal structure of Ru(OCOCH₃)₂[(S)-BINAP] revealed that the rigid BINAP backbone dictates a specific conformation. harvard.edu This conformation creates a chiral environment around the metal center, which is fundamental to its ability to induce enantioselectivity. harvard.edu The structure shows that the phenyl groups on the phosphorus atoms of the BINAP ligand block two of the four coordination quadrants around the ruthenium atom. thieme-connect.de This steric hindrance directs the approach of the substrate, leading to the preferential formation of one enantiomer. harvard.eduthieme-connect.de

While a specific crystal structure for the parent (R)-Ru(OAc)2(BINAP) is not detailed in the provided results, data for closely related structures offer significant insights. For instance, the X-ray structure of trans-[Ru(κ¹-OAc)₂(dppf)(en)] (where dppf is a similar diphosphine ligand) shows a distorted-octahedral geometry with two trans-oriented acetate groups. tum.de In another example, the related (S)-Ru(OAc)₂(H₈-BINAP) complex also adopts an octahedral geometry with Ru–P bond lengths in the range of 2.28–2.31 Å. These structural details are vital for building accurate computational models of the catalyst.

Computational Chemistry and Molecular Modeling Studies of (R)-Ru(OAc)2(BINAP) Catalysis

Computational methods provide a powerful complement to experimental studies, offering detailed insights into the electronic structure, reaction mechanisms, and the origins of stereoselectivity in (R)-Ru(OAc)2(BINAP) catalysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reaction mechanisms of transition metal catalysts like (R)-Ru(OAc)2(BINAP). nih.govua.pt DFT calculations can be employed to determine the molecular and electronic structures of the catalyst and its intermediates, helping to interpret experimental data from techniques like voltammetry and UV-Vis spectroscopy. researchgate.net

DFT studies have been instrumental in elucidating the mechanism of hydrogenation reactions catalyzed by ruthenium carboxylate complexes. researchgate.net For example, theoretical calculations have been used to propose catalytic cycles, often involving the initial exchange of a ligand with the substrate followed by heterolysis of hydrogen. researchgate.net While specific DFT studies focusing solely on the electronic structure and reaction pathways of the parent (R)-Ru(OAc)2(BINAP) are not extensively detailed in the search results, the general applicability of DFT to similar ruthenium-phosphine systems is well-established. researchgate.netscholaris.caacs.org These studies often explore the relative energies of different intermediates and transition states to map out the most plausible reaction pathway. researchgate.net

Theoretical Investigations of Chiral Induction Mechanisms and Transition State Analysis

A key application of computational chemistry in this field is to understand the mechanism of chiral induction. acs.org For (R)-Ru(OAc)2(BINAP), the rigid and chiral BINAP ligand creates a well-defined chiral pocket around the ruthenium center. harvard.edu Theoretical models, often based on transition state analysis, are used to explain how this chirality is transferred to the product.

In the asymmetric hydrogenation of β-keto esters, a widely accepted model suggests that the ketone coordinates to the ruthenium in a π-fashion, while the ester group binds through an oxygen lone pair. aip.org The bulky phenyl groups of the BINAP ligand create steric hindrance, forcing the substrate to adopt a specific orientation in the transition state. aip.org One diastereomeric transition state, leading to the major product enantiomer, is favored because it minimizes steric repulsion between the substrate and the phenyl groups of the BINAP ligand. harvard.eduaip.org In the disfavored transition state, the ketone would interact unfavorably with a protruding equatorial phenyl group of the BINAP ligand. aip.org Computational analysis through transition-state calculations can quantify the energy difference between these diastereomeric transition states, providing a theoretical basis for the observed enantioselectivity. thieme-connect.de

Evolution and Future Directions in R Ru Oac 2 Binap Catalyst Design

Ligand Modification and Optimization for Enhanced Catalytic Activity and Selectivity

The chiral diphosphine ligand, BINAP, is the cornerstone of the catalyst's stereochemical control. Consequently, modifying its electronic and steric properties has been a major avenue for improving the catalyst's performance in asymmetric hydrogenation and other transformations.

Stereoelectronic Tuning of BINAP Derivatives (e.g., Tol-BINAP)

The introduction of substituents on the phenyl groups of the phosphine (B1218219) moieties in BINAP allows for the fine-tuning of the catalyst's electronic and steric characteristics. Tol-BINAP, where methyl groups are present on the phenyl rings, is a prime example of such a derivative. These methyl groups act as electron-donating groups, which can influence the electron density at the ruthenium center and, in turn, affect the catalytic activity and selectivity.

In the asymmetric hydrogenation of aromatic ketones, Ru(II) catalysts coordinated with Tol-BINAP and a chiral 1,2-diamine have demonstrated that the sense and degree of enantioselectivity are highly dependent on the ligand structure. nih.gov The use of (S)-Tol-BINAP in conjunction with (R)-1,2-diphenylethylenediamine ((R)-DPEN) was found to be highly effective for the hydrogenation of acetophenone (B1666503), achieving high enantioselectivity. The steric bulk of the Tol-BINAP ligand, combined with its electronic properties, plays a crucial role in the enantiofacial discrimination of the substrate. nih.gov The interplay between the Tol-BINAP ligand and the diamine ligand creates a well-defined chiral pocket that dictates the approach of the substrate to the metal center.

| Ligand Combination | Substrate | Enantiomeric Excess (% ee) | Reference |

| (S)-TolBINAP / (R)-DMAPEN | Acetophenone | >99 | nih.gov |

| (S)-TolBINAP / (R)-DPEN | Acetophenone | 95 | nih.gov |

Development of New Chiral Diphosphine Ligands for Ruthenium Catalysis (e.g., MeO-Biphep)

Beyond modifying the existing BINAP scaffold, significant research has been directed towards the development of entirely new classes of chiral diphosphine ligands. MeO-Biphep is a prominent example of an atropisomeric diphosphine ligand that has proven to be highly effective in ruthenium-catalyzed asymmetric hydrogenations. A key structural feature of MeO-Biphep is its narrower dihedral angle compared to BINAP, which influences the geometry of the catalytic complex and the interaction with the substrate. pnas.org

Steric and electronic profiling studies have compared the performance of BINAP and MeO-Biphep in Ru-mediated hydrogenations. For certain substrates, MeO-Biphep provides superior enantioselectivity. For instance, in the hydrogenation of hydroxyacetone, Ru-MeO-BIPHEP was more selective than Ru-BINAP, affording 1,2-propandiol in 96-97% ee. pnas.org This highlights how subtle changes in the ligand backbone can lead to significant improvements in catalytic performance for specific transformations. The methoxy (B1213986) groups in MeO-Biphep also modulate the electronic properties of the ligand, contributing to its distinct catalytic behavior.

| Ligand | Substrate | Enantiomeric Excess (% ee) | Dihedral Angle (θ) | Reference |

| BINAP | Methyl acetoacetate | 99 | 73.4° | pnas.org |

| MeO-BIPHEP | Methyl acetoacetate | 99 | 68.6° | pnas.org |

| BINAP | Hydroxyacetone | <95 | 73.4° | pnas.org |

| MeO-BIPHEP | Hydroxyacetone | 96 | 68.6° | pnas.org |

| BINAP | Dimethyl itaconate | <90 | 73.4° | pnas.org |

| MeO-BIPHEP | Dimethyl itaconate | 90 | 68.6° | pnas.org |

Immobilization and Heterogenization Strategies for (R)-Ru(OAc)2(BINAP)

While homogeneous catalysts like (R)-Ru(OAc)2(BINAP) offer high activity and selectivity, their separation from the product and subsequent recycling can be challenging and costly, particularly on an industrial scale. This has driven the development of immobilization strategies to bridge the gap between homogeneous and heterogeneous catalysis.

Solid-Supported Catalysis for Improved Recyclability and Process Efficiency

Covalently anchoring the Ru-BINAP complex onto solid supports is a leading strategy for heterogenization. Silica has been explored as a robust support material for this purpose. rsc.org A facile method involves immobilizing a protected BINAP ligand (as a phosphine oxide) onto silica, followed by deprotection and complexation with ruthenium. This approach prevents undesirable side reactions of the phosphine with surface silanol (B1196071) groups. rsc.org

The resulting silica-supported Ru-BINAP catalyst has been successfully used in the asymmetric hydrogenation of substrates like β-keto-esters. Crucially, the immobilized catalyst demonstrates excellent recyclability. Studies have shown that the catalyst can be reused for at least five cycles without a significant loss in conversion or enantioselectivity, showcasing the benefits of "homogeneous" catalysis with a "heterogeneous" catalyst system. rsc.orgresearchgate.net This improves process efficiency by reducing catalyst waste and simplifying product purification. rsc.org

| Recycle Run | Substrate | Conversion (%) | Enantiomeric Excess (% ee) | Reference |

| 1 | Methyl acetoacetate | 100 | 98 | rsc.org |

| 2 | Methyl acetoacetate | 100 | 98 | rsc.org |

| 3 | Methyl acetoacetate | 100 | 97 | rsc.org |

| 4 | Methyl acetoacetate | 99 | 97 | rsc.org |

| 5 | Methyl acetoacetate | 98 | 97 | rsc.org |

Nanostructured Catalyst Systems Based on Ruthenium-BINAP Complexes

Another advanced approach to catalyst recovery involves the use of nanostructured systems, such as dendritic catalysts. Dendrimers are well-defined, highly branched macromolecules of nano-scale dimensions. By attaching the Ru-BINAP catalyst to a dendritic support, the resulting complex has a significantly larger molecular size, which facilitates its separation from the reaction mixture through methods like precipitation or nanofiltration. rsc.org

Dendritic Ru-BINAP catalysts, functionalized with peripheral alkyl chains, have been employed in asymmetric hydrogenation reactions. nih.govrsc.org These systems not only allow for facile catalyst recycling but can also lead to enhanced catalytic activity compared to the parent monomeric catalyst. The dendritic architecture can create a unique microenvironment around the catalytic center, potentially influencing its reactivity and selectivity. rsc.org

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (% ee) | Reference |

| Ru-BINAP (Parent) | 2-(p-isobutylphenyl)acrylic acid | 100 | 90.5 | rsc.org |

| Ru-Dendrimer (Gen 0) | 2-(p-isobutylphenyl)acrylic acid | 100 | 92.6 | rsc.org |

| Ru-Dendrimer (Gen 1) | 2-(p-isobutylphenyl)acrylic acid | 100 | 91.5 | rsc.org |

Rational Design of Next-Generation Ruthenium-BINAP Systems for Novel Transformations

The future of Ru-BINAP catalyst design lies in a more rational, predictive approach rather than empirical trial-and-error. Computational chemistry and mechanistic studies are becoming indispensable tools for understanding the intricate details of the catalytic cycle and the origins of enantioselectivity. nih.gov

By modeling the transition states of the chirality-determining step, researchers can gain insights into the key steric and electronic interactions between the catalyst and the substrate. nih.govrsc.org For example, computational studies on Ru-BINAP-diamine complexes have elucidated the crucial role of the base in generating the active catalyst and have explained the origin of facial differentiation through the analysis of steric interactions in the transition state. rsc.org These models can predict how modifications to the ligand structure—such as the conjugative effects of substituent groups—will impact the catalyst's performance. nih.gov

This fundamental understanding allows for the in silico design of new ligands tailored for specific, challenging transformations. By predicting the outcomes of catalyst modifications, the experimental effort can be focused on the most promising candidates, accelerating the discovery of next-generation Ru-BINAP systems with enhanced capabilities for novel chemical reactions.

Industrial Relevance and Impact of R Ru Oac 2 Binap in Pharmaceutical and Fine Chemical Synthesis

Production of Enantiopure Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The synthesis of single-enantiomer drugs is a critical objective in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Ruthenium-BINAP catalyst systems are instrumental in achieving this goal through asymmetric hydrogenation, a method recognized as an environmentally friendly and economical industrial technology. okayama-u.ac.jp

One of the most significant applications of this catalyst family is in the production of antibiotics, particularly intermediates for carbapenems. okayama-u.ac.jp The asymmetric hydrogenation of specific α-substituted β-keto esters, catalyzed by a Ru-BINAP complex, is a key step in the industrial synthesis of these vital antibacterial agents. okayama-u.ac.jpthieme-connect.com This process has been implemented on a large scale, with production capacities reaching hundreds of tons per year, underscoring the catalyst's robustness and efficiency for manufacturing crucial APIs. thieme-connect.com

Another prominent example is the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a Ru(II)-BINAP catalyst yields (S)-Naproxen with high enantiomeric excess (97-98% ee). nptel.ac.in Although this specific example utilizes the (S)-BINAP enantiomer to produce the desired (S)-product, it perfectly illustrates the power of the Ru(OAc)2(BINAP) platform to deliver enantiopure APIs by selecting the appropriate catalyst chirality.

The versatility of the Ru-BINAP system extends to various other pharmaceutical intermediates. For example, the hydrogenation of specific unsaturated nitriles, which can be further converted to chiral amines, is a valuable strategy for synthesizing pharmaceutical building blocks. nptel.ac.in

Table 1: Examples of Ru-BINAP Catalyzed Synthesis of Pharmaceutical Intermediates

| Substrate Type | Product | Catalyst System | Enantiomeric Excess (ee) | Industrial Significance |

| α-Substituted β-Keto Ester | Carbapenem (B1253116) Intermediate | Ru-BINAP derivative | High | Key step in the large-scale synthesis of carbapenem antibiotics. okayama-u.ac.jpthieme-connect.com |

| α,β-Unsaturated Carboxylic Acid | (S)-Naproxen | Ru(OAc)2((S)-BINAP) | 97-98% | Production of a widely used nonsteroidal anti-inflammatory drug (NSAID). nptel.ac.in |

| Unsaturated Nitrile | Chiral Amine Intermediate | Chiral Rh-phosphine | >99% | Synthesis of intermediates for drugs like Pregabalin. nptel.ac.in |

Large-Scale Synthesis of Chiral Fine Chemicals (e.g., Flavor Compounds)

The influence of (R)-Ru(OAc)2(BINAP) and its analogs extends beyond pharmaceuticals into the realm of fine chemicals, particularly in the production of flavor and fragrance compounds. semanticscholar.org In this industry, the chirality of a molecule dictates its sensory properties, such as smell and taste. For example, the two enantiomers of carvone (B1668592) smell of spearmint and caraway, respectively. Therefore, the ability to selectively synthesize one enantiomer is of high commercial value.

A landmark industrial application of Ru-BINAP catalyzed asymmetric hydrogenation is in the synthesis of chiral terpenoids, which are key components of many fragrances and flavors. The hydrogenation of the allylic alcohol geraniol (B1671447), catalyzed by Ru(OAc)2(BINAP), produces (R)-citronellol with high enantioselectivity. nobelprize.org This reaction is a critical step in the large-scale industrial synthesis of (-)-menthol, a compound produced on a scale exceeding 1,000 metric tons per year. nobelprize.orgpharmtech.com By choosing the (R)- or (S)-enantiomer of the BINAP catalyst, manufacturers can selectively produce the desired enantiomer of citronellol (B86348). orgsyn.org

The catalyst is also effective for the hydrogenation of α,β-unsaturated carboxylic acids, which are precursors to valuable chiral building blocks. The asymmetric reduction of tiglic acid using a Ru(BINAP) catalyst system produces (S)-2-methylbutanoic acid with high enantiomeric excess (up to 97% ee using a related H8-BINAP derivative). thieme-connect.comresearchgate.net This chiral carboxylic acid and its esters are important components of fruit flavors, such as apple and strawberry. thieme-connect.com Furthermore, chiral lactones, which are prevalent in food and fragrance applications, can be synthesized in high yield and enantiomeric purity via the asymmetric hydrogenation of ketoesters using Ru-BINAP catalyst systems. researchgate.netresearchgate.net

Table 2: Industrial Synthesis of Chiral Fine Chemicals using Ru-BINAP Catalysis

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Industrial Application |

| Geraniol | (R)-Citronellol | Ru(OAc)2((S)-BINAP) | 96-99% | Key intermediate for the large-scale production of (-)-menthol. nptel.ac.innobelprize.org |

| Tiglic Acid | (S)-2-Methylbutanoic Acid | Ru((S)-H8-BINAP)(OAc)2 | 97% | Important component in fruit flavor compositions. thieme-connect.com |

| γ-Ketoesters | Chiral γ-Lactones | RuCl3–BINAP–HCl | 91–99% | Widely used as flavor and fragrance compounds. researchgate.net |

Contribution to Sustainable Chemical Manufacturing and Green Chemistry Principles

The adoption of (R)-Ru(OAc)2(BINAP)-catalyzed asymmetric hydrogenation represents a significant advancement in sustainable chemical manufacturing and aligns with several core principles of green chemistry.

Atom Economy: Hydrogenation reactions are inherently atom-economical, a key principle of green chemistry. researchgate.net In these processes, a molecule of hydrogen (H2) is added across a double bond, meaning all the atoms of the reactants are incorporated into the final product, generating no by-products and minimizing waste at the molecular level. ethz.ch This stands in stark contrast to many classical stoichiometric reduction methods that use metal hydrides and generate large amounts of inorganic waste. rsc.org

Catalysis over Stoichiometric Reagents: The use of a catalyst, such as (R)-Ru(OAc)2(BINAP), is another fundamental pillar of green chemistry. Catalysts are used in small quantities (low catalyst loading) and can facilitate a single reaction many times (high turnover number), which is far more efficient and less wasteful than using stoichiometric amounts of reagents. okayama-u.ac.jp The high efficiency of Ru-BINAP systems allows for very low catalyst loadings, sometimes with substrate-to-catalyst ratios in the thousands, making the process economically viable and reducing the environmental burden associated with the precious metal catalyst. rsc.org

Q & A

Q. Methodological steps :

Ligand screening : Test H₈-BINAP (octahydro-BINAP) for enhanced stability and reactivity .

Solvent tuning : Use THF or methanol for polar substrates; nonpolar solvents (toluene) reduce side reactions .

Pressure modulation : Higher H₂ pressure (e.g., 1,050 psi) improves conversion in sluggish reactions .

Additives : Triethylamine (Et₃N) accelerates catalyst activation by displacing acetate ligands .

Case study : N-Sulfonylimine hydrogenation achieved 84% ee under optimized THF/H₂ conditions .

Advanced: What analytical techniques resolve contradictions in catalytic performance data?

Scenario : Discrepancies in enantioselectivity for similar substrates.

Resolution workflow :

Cross-validate characterization : Ensure catalyst purity via XRD and HRMS .

Substrate analysis : Use HPLC to confirm substrate integrity (e.g., racemization during storage) .

In situ monitoring : Raman spectroscopy tracks Ru-hydride formation during catalysis .

Computational modeling : Identify steric/electronic mismatches between substrate and catalyst .

Basic: How is (R)-Ru(OAc)₂(BINAP) characterized spectroscopically?

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and acetate ligands (δ 1.8–2.2 ppm) .

- IR spectroscopy : CO stretches (1,900–2,050 cm⁻¹) in monocarbonyl derivatives .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 851.9 for [M]⁺) .

Advanced: What strategies improve the recyclability of (R)-Ru(OAc)₂(BINAP) in continuous flow systems?

- Immobilization : Anchor the catalyst on silica or polymers via phosphine ligands .

- Biphasic systems : Use ionic liquids to retain the catalyst in the reaction phase .

- Kinetic profiling : Monitor deactivation pathways (e.g., ligand oxidation) via TGA and XPS .

Basic: What safety and storage protocols apply to (R)-Ru(OAc)₂(BINAP)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.